molecular formula C17H16F3N3O B12234405 1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine

1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine

Cat. No.: B12234405
M. Wt: 335.32 g/mol
InChI Key: ZHRQBGNIHLHOTG-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine is a fluorinated organic compound with the molecular formula C17H16F3N3O . It is a derivative of piperazine, a heterocyclic compound that is widely used in pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group and the benzoyl moiety imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

The synthesis of 1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or the benzoyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl moiety may interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine can be compared with other similar compounds, such as:

The presence of both the trifluoromethyl group and the benzoyl moiety in this compound makes it unique and valuable for various research applications.

Properties

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

phenyl-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-12-14(6-7-21-15)22-8-10-23(11-9-22)16(24)13-4-2-1-3-5-13/h1-7,12H,8-11H2

InChI Key

ZHRQBGNIHLHOTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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